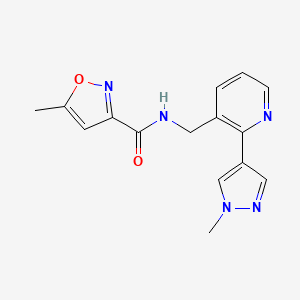![molecular formula C27H25N3O3 B2702574 8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866811-06-5](/img/structure/B2702574.png)
8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the pyrazoloquinoline family of compounds, which have been extensively studied for their biological activities.
Scientific Research Applications
Synthesis of Novel Pyrazoloquinoline Derivatives
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives has been explored for potential applications in scientific research, focusing on their synthesis and characteristics without delving into drug use, dosage, or side effects. These derivatives are synthesized through the functionalization of easily accessible dihydroquinolinones, using acylating agents and phenylhydrazines. This process results in pyrazole derivatives through a method that highlights interesting features regarding regioselectivity and reaction mechanisms. Such compounds are significant for their potential ligand properties for estrogen receptors, suggesting a role in molecular biology and pharmacology studies (Kasiotis et al., 2006).
Large-Scale Synthesis of Quinoline Derivatives
In another study, the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester is presented. This compound is an important intermediate for pharmaceutically active compounds. The synthesis process involves the use of affordable and readily available starting materials, underlining the efficiency and feasibility of the method for large-scale production. This has implications for the manufacturing of pharmaceuticals and highlights the versatility of quinoline derivatives in medicinal chemistry (Bänziger et al., 2000).
Novel Acid-Catalyzed Rearrangement in Quinoxaline Synthesis
A novel acid-catalyzed rearrangement in the synthesis of quinoxaline derivatives from 3-(α-aminobenzyl)quinoxalin-2(1H)-one with ethyl acetoacetate is reported. This rearrangement leads to benzimidazoles and related heterocycles, showcasing a simple and efficient method for synthesizing these compounds. The process introduces a unique pathway involving the contraction of the pyrazine ring, demonstrating the potential for creating diverse heterocyclic compounds through innovative synthetic routes (Mamedov et al., 2011).
Supramolecular Aggregation in Dihydrobenzopyrazoloquinolines
The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines is explored, indicating how different hydrogen bonding patterns lead to the formation of cyclic dimers, sheets, and three-dimensional framework structures. This research sheds light on the structural aspects of these compounds, contributing to the understanding of their potential applications in materials science and supramolecular chemistry (Portilla et al., 2005).
Synthesis and Antimicrobial Potential of Pyrazolopyrimidine Derivatives
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their potential as antimicrobial agents are discussed. This study not only highlights the synthetic pathways to these compounds but also their application in addressing microbial resistance, presenting a valuable addition to the field of antibacterial and antifungal drug discovery (Holla et al., 2006).
properties
IUPAC Name |
8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-4-33-22-13-14-25-23(15-22)27-24(17-30(25)16-18-5-9-20(31-2)10-6-18)26(28-29-27)19-7-11-21(32-3)12-8-19/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTBNZJDPOQSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[5-(furan-2-yl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2702492.png)

![N-(2,6-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702494.png)
![2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]p urinyl)acetamide](/img/structure/B2702495.png)
![N-(4-chlorobenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2702496.png)
![2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2702498.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2702499.png)
![ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)




![1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2702513.png)
![3-(3,5-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702514.png)